molecular formula C23H28ClN3O2 B586996 Morazone-d3 Hydrochloride CAS No. 1794756-41-4

Morazone-d3 Hydrochloride

Cat. No.: B586996
CAS No.: 1794756-41-4
M. Wt: 416.964
InChI Key: QPNQBCBHTTYDEN-FJCVKDQNSA-N
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Description

Morazone-d3 Hydrochloride is a deuterated analog of Morazone Hydrochloride, a compound primarily used as a reference standard in analytical chemistry and pharmaceutical research. Deuterated compounds like Morazone-d3 are critical for quantitative mass spectrometry and NMR studies due to their isotopic stability, which reduces interference in spectral analysis.

According to available data, this compound is categorized as a Canadian standard product (10 mg or 100 mg units) with the molecular formula C17H14D3ClN2O and a CAS number 1794789-34-6 . Its structure includes a deuterated methyl group (-CD3), enhancing its utility in metabolic and pharmacokinetic studies. The compound appears as an off-white solid, though specific physical properties such as melting point remain undocumented in the provided evidence .

Properties

CAS No.

1794756-41-4

Molecular Formula

C23H28ClN3O2

Molecular Weight

416.964

IUPAC Name

5-methyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one;hydrochloride

InChI

InChI=1S/C23H27N3O2.ClH/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19;/h4-13,18,22H,14-16H2,1-3H3;1H/i3D3;

InChI Key

QPNQBCBHTTYDEN-FJCVKDQNSA-N

SMILES

CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4.Cl

Synonyms

1,2-Dihydro-1,5-dimethyl-4-[(3-methyl-2-phenyl-4-morpholinyl)methyl]-2-phenyl-3H-pyrazol-3-one Hydrochloride;  Rosimon Neu;  Tarugan Hydrochloride; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morazone-d3 Hydrochloride involves the incorporation of deuterium into the Morazone molecule. The general synthetic route includes the following steps:

    Formation of the Pyrazolone Core: The initial step involves the formation of the pyrazolone core through the reaction of appropriate hydrazides with aldehydes or ketones in organic solvents.

    Deuterium Labeling: The deuterium atoms are introduced into the molecule through a series of hydrogen-deuterium exchange reactions.

    Hydrochloride Formation: The final step involves the conversion of the deuterated Morazone into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the pyrazolone core using industrial reactors.

    Deuterium Exchange: Efficient deuterium exchange reactions using deuterated solvents and catalysts to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Morazone-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent hydrazide form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of the pyrazolone core, depending on the specific reagents and conditions used.

Scientific Research Applications

Morazone-d3 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morazone-d3 Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

    Pathways: It inhibits the synthesis of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Etaqualone-d3 Hydrochloride

Etaqualone-d3 Hydrochloride shares structural similarities with Morazone-d3 Hydrochloride, including a deuterated methyl group and a quinazolinone backbone. Key differences lie in their substituents:

  • This compound : Contains a morpholinecarboxaldehyde moiety (as inferred from related standards in ).
  • Etaqualone-d3 Hydrochloride: Features an ethylphenyl group and a quinazolinone core, with the molecular formula C17H14D3ClN2O .
Parameter This compound Etaqualone-d3 Hydrochloride
CAS Number 1794789-34-6 1794789-34-6
Molecular Formula C17H14D3ClN2O C17H14D3ClN2O
Key Functional Groups Morpholinecarboxaldehyde Ethylphenyl, Quinazolinone
Application Isotopic tracer Metabolic studies

Trazodone Hydrochloride and Amitriptyline Hydrochloride

  • Trazodone Hydrochloride : Exhibits a piperazine and triazolopyridine structure (CAS 25332-39-2) and is prone to oxidative degradation, forming impurities like Trazodone N-Oxide Hydrochloride .
  • Amitriptyline Hydrochloride : A tricyclic antidepressant with documented stability in HPLC methods (98–102% accuracy in recovery studies) .

Parameter This compound Trazodone Hydrochloride Amitriptyline Hydrochloride
Primary Use Analytical reference Antidepressant Antidepressant
Stability Not reported Degrades to N-oxide Stable in solution
Analytical Method Isotopic labeling RP-HPLC RP-HPLC

Research Findings and Analytical Challenges

Stability and Degradation

  • This compound’s stability data are absent in the provided evidence. In contrast, compounds like Dosulepin Hydrochloride show repeatability (RSD < 1.5% in HPLC) , while Gabapentin and Amitriptyline Hydrochloride demonstrate 24-hour solution stability .
  • Trazodone Hydrochloride’s impurity profile highlights the need for rigorous quality control in deuterated analogs like Morazone-d3 .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Morazone-d3 Hydrochloride in experimental samples?

  • Methodology : High-performance liquid chromatography (HPLC) is widely used, with parameters including a C18 column (250 mm × 4.6 mm, 5 µm), mobile phase of acetonitrile-phosphate buffer (pH 3.0, 25:75 v/v), and UV detection at 254 nm. Ensure proper sample filtration (0.45 µm) to avoid column blockage . Calibration curves should be validated using deuterated internal standards to account for matrix effects in biological samples .

Q. How should researchers prepare stock solutions of this compound to ensure accuracy and reproducibility?

  • Methodology : Weigh the compound using a calibrated microbalance (±0.01 mg accuracy). Dissolve in degassed methanol-water (50:50 v/v) and sonicate for 15 minutes to ensure complete dissolution. Dilute to the desired concentration (e.g., 1 mg/mL) and store in amber glass vials at -20°C to prevent photodegradation and hydrolysis . Validate stability over 72 hours using triplicate HPLC runs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Use fume hoods for powder handling to avoid inhalation. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in a desiccator at 2–8°C, away from incompatible materials like strong oxidizers. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the stability of this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies at pH 2.0 (simulated gastric fluid) and pH 7.4 (physiological buffer) at 40°C/75% relative humidity. Use LC-MS to identify degradation products (e.g., dealkylation or hydrolysis byproducts). Compare kinetic models (zero-order vs. first-order) to resolve discrepancies in degradation rates .

Q. What strategies optimize the chromatographic separation of this compound from complex biological matrices?

  • Methodology : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to remove phospholipids and proteins from plasma samples. Adjust mobile phase ionic strength (e.g., 10 mM ammonium formate) to reduce matrix interference. Validate recovery rates (85–115%) and limit of quantification (LOQ) ≤10 ng/mL using spiked quality control samples .

Q. How to design experiments to investigate the decomposition products of this compound under thermal stress?

  • Methodology : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature (e.g., >200°C). Couple pyrolysis-GC-MS to identify volatile degradation products (e.g., chlorinated hydrocarbons or aromatic amines). For non-volatile residues, apply high-resolution mass spectrometry (HRMS) to characterize polar byproducts .

Methodological Notes

  • Data Validation : Replicate experiments with independent sample batches to confirm reproducibility. Use ANOVA for inter-group comparisons and principal component analysis (PCA) to resolve multivariate data contradictions .
  • Documentation : Follow ICH Q2(R1) guidelines for method validation, including specificity, linearity, precision, and robustness .

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